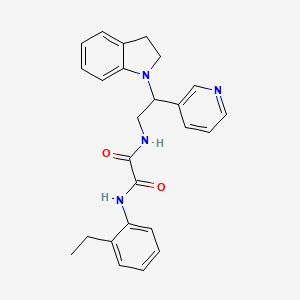
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, also known as EIPL-1, is a small molecule inhibitor that has shown potential in various scientific research applications.
作用機序
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide exerts its inhibitory effects by binding to the active site of its target enzymes or receptors. It forms hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been found to improve motor function and reduce the symptoms of Parkinson's disease by inhibiting the activity of the dopamine D2 receptor. Additionally, N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been shown to have anti-inflammatory effects by inhibiting the activity of the histone deacetylase enzyme.
実験室実験の利点と制限
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity towards its target enzymes and receptors. However, one of the limitations of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is that it may have off-target effects, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the research on N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer and Parkinson's disease. Another direction is to investigate its effects on other enzymes and receptors that play important roles in different biological pathways. Additionally, the development of more potent and specific inhibitors based on the structure of N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be explored.
合成法
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the coupling of three different compounds. The first step involves the reaction of 2-ethylphenylboronic acid with 2-bromoethyl pyridine to form the intermediate compound. The second step involves the reaction of the intermediate compound with indoline-1-carboxylic acid to form the second intermediate. The final step involves the reaction of the second intermediate with oxalyl chloride to form N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide.
科学的研究の応用
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to be a potent inhibitor of various enzymes and receptors that play important roles in different biological pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has also been found to inhibit the activity of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. Additionally, N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-18-8-3-5-11-21(18)28-25(31)24(30)27-17-23(20-10-7-14-26-16-20)29-15-13-19-9-4-6-12-22(19)29/h3-12,14,16,23H,2,13,15,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPDCJFDHHHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

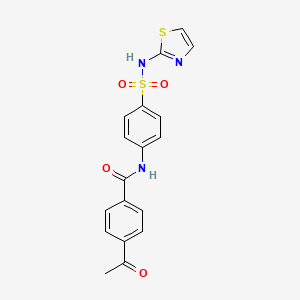
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)
![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)
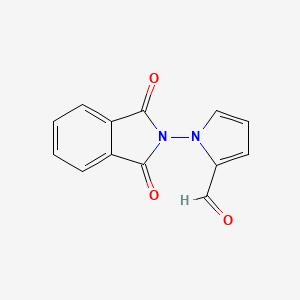
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2684369.png)
![methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2684371.png)
![(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2684373.png)
![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)
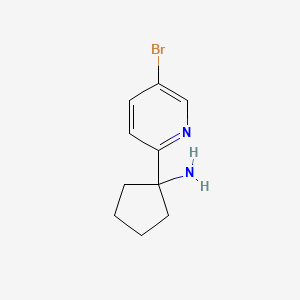
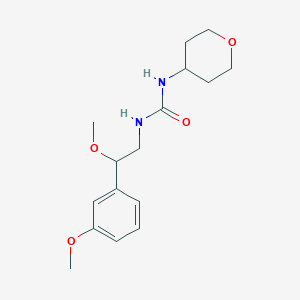
![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)